molecular formula C28H23ClF2N4O4 B611661 N-[4-(2-Chloro-5-Methylpyrimidin-4-Yl)phenyl]-N-(4-{[(Difluoroacetyl)amino]methyl}benzyl)-2,4-Dihydroxybenzamide CAS No. 1684386-71-7

N-[4-(2-Chloro-5-Methylpyrimidin-4-Yl)phenyl]-N-(4-{[(Difluoroacetyl)amino]methyl}benzyl)-2,4-Dihydroxybenzamide

Cat. No. B611661
M. Wt: 552.9628
InChI Key: LCGNLQSOSJFLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VER-246608 is a pan-inhibitor of pyruvate dehydrogenase kinase (PDHK;  IC50s = 35, 84, 40, and 91 nM for PDHK1, -2, -3, and -4, respectively). It is selective for PDHKs over heat shock protein 90 (Hsp90;  IC50 = >100 µM), as well as a panel of 97 kinases at 10 µM. VER-246608 (10 and 20 µM) decreases the production of L-lactate, a marker of glycolytic activity, in PC3 cells cultured in D-glucose- and L-glutamine-depleted media. It reduces the growth of, and induces cell cycle arrest at the G1 phase in, serum-starved PC3 cells when used at a concentration of 20 µM.
VER-246608 is a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase. VER-246608 disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells. Consistent with a PDK mediated MOA, VER-246608 increased pyruvate dehydrogenase complex (PDC) activity, oxygen consumption and attenuated glycolytic activity. VER-246608 was found to potentiate the activity of doxorubicin.

Scientific Research Applications

Scientific Research Applications

  • Bactericidal Activity Against MRSA : A study by Zadrazilova et al. (2015) evaluated substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides for their potential as bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA).

  • Antiproliferative Effects on Cancer Cells : Research by Kim et al. (2011) focused on the synthesis of conformationally rigid analogs of aminopyrazole amide scaffold and their antiproliferative activities on melanoma and hematopoietic cell lines.

  • Selective Serotonin Receptor Agonists : A study by Sonda et al. (2004) synthesized and evaluated benzamide derivatives for their effect on gastrointestinal motility, identifying potential as selective 5-HT4 receptor agonists.

  • Gastroprokinetic Activity : The work of Kalo et al. (1995) involved the synthesis and evaluation of compounds for gastroprokinetic activity.

  • Synthesis and Analgesic Activities : Ueda et al. (1983) examined N-acylation and N-alkylation of certain pyrimidinone derivatives for analgesic and antiinflammatory activities (Ueda et al., 1983).

  • Antifungal and Antitumor Activities : El-Moneim et al. (2011) evaluated compounds for their antioxidant and antitumor activities (El-Moneim et al., 2011).

properties

IUPAC Name

N-[4-(2-chloro-5-methylpyrimidin-4-yl)phenyl]-N-[[4-[[(2,2-difluoroacetyl)amino]methyl]phenyl]methyl]-2,4-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClF2N4O4/c1-16-13-33-28(29)34-24(16)19-6-8-20(9-7-19)35(27(39)22-11-10-21(36)12-23(22)37)15-18-4-2-17(3-5-18)14-32-26(38)25(30)31/h2-13,25,36-37H,14-15H2,1H3,(H,32,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGNLQSOSJFLKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC=C(C=C2)N(CC3=CC=C(C=C3)CNC(=O)C(F)F)C(=O)C4=C(C=C(C=C4)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClF2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-Chloro-5-Methylpyrimidin-4-Yl)phenyl]-N-(4-{[(Difluoroacetyl)amino]methyl}benzyl)-2,4-Dihydroxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-(2-Chloro-5-Methylpyrimidin-4-Yl)phenyl]-N-(4-{[(Difluoroacetyl)amino]methyl}benzyl)-2,4-Dihydroxybenzamide
Reactant of Route 2
N-[4-(2-Chloro-5-Methylpyrimidin-4-Yl)phenyl]-N-(4-{[(Difluoroacetyl)amino]methyl}benzyl)-2,4-Dihydroxybenzamide
Reactant of Route 3
N-[4-(2-Chloro-5-Methylpyrimidin-4-Yl)phenyl]-N-(4-{[(Difluoroacetyl)amino]methyl}benzyl)-2,4-Dihydroxybenzamide
Reactant of Route 4
N-[4-(2-Chloro-5-Methylpyrimidin-4-Yl)phenyl]-N-(4-{[(Difluoroacetyl)amino]methyl}benzyl)-2,4-Dihydroxybenzamide
Reactant of Route 5
N-[4-(2-Chloro-5-Methylpyrimidin-4-Yl)phenyl]-N-(4-{[(Difluoroacetyl)amino]methyl}benzyl)-2,4-Dihydroxybenzamide
Reactant of Route 6
N-[4-(2-Chloro-5-Methylpyrimidin-4-Yl)phenyl]-N-(4-{[(Difluoroacetyl)amino]methyl}benzyl)-2,4-Dihydroxybenzamide

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